1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea
Description
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea is a substituted urea derivative featuring three distinct substituents:
- Furan-2-ylmethyl: A heteroaromatic group that may enhance lipophilicity and influence binding interactions via π-stacking .
- Pyridin-2-ylmethyl: A nitrogen-containing aromatic substituent capable of hydrogen bonding and metal coordination .
- 4-Methoxyphenethyl: A phenethyl group with a para-methoxy substituent, likely contributing to solubility and steric effects .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[2-(4-methoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-19-9-7-17(8-10-19)11-13-23-21(25)24(16-20-6-4-14-27-20)15-18-5-2-3-12-22-18/h2-10,12,14H,11,13,15-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXJGIAAYKDRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Pyridine Ring : A six-membered aromatic ring that includes nitrogen.
- Urea Linkage : A functional group that connects the furan and pyridine moieties.
Molecular Formula
The molecular formula of the compound is .
| Property | Value |
|---|---|
| Molecular Weight | 302.38 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Research indicates that derivatives of urea compounds, including those with furan and pyridine moieties, exhibit significant antimicrobial activity. For instance, a related compound, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea), demonstrated effectiveness against various pathogens such as Escherichia coli and Salmonella typhi .
Study Findings
- Minimum Inhibitory Concentration (MIC) : The MIC values for the aforementioned compound ranged from 32 to 128 µg/mL against tested bacterial strains, indicating potent antibacterial activity .
Anticancer Activity
The structural characteristics of this compound suggest potential anticancer properties. The imidazo[1,2-a]pyridine derivatives are known for their ability to inhibit specific enzymes involved in cancer progression .
The compound interacts with cellular targets such as:
- Enzymes : Inhibition of kinases and other enzymes involved in cell signaling pathways.
- Receptors : Modulation of receptor activity that influences cell proliferation and apoptosis.
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties, which might be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of a related furan derivative. The results indicated that the compound was effective against multiple strains of bacteria except for Bacillus subtilis, showcasing its broad-spectrum antimicrobial potential .
Table 1: Antimicrobial Activity Results
| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 64 | 15 |
| S. typhi | 32 | 18 |
| B. subtilis | >128 | No inhibition |
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Activity and Physicochemical Properties
Pyridinyl vs. Furanyl Substituents
- Pyridin-2-ylmethyl : Enhances hydrogen-bonding capacity compared to furan-2-ylmethyl. In compound 7n (), a pyridin-2-ylmethylthio group improves binding to hydrophobic pockets in kinase targets .
- Furan-2-ylmethyl : Increases metabolic stability but reduces water solubility. In thiourea 8b , this group contributes to antimicrobial activity by interacting with bacterial membranes .
4-Methoxyphenethyl vs. Oxan-4-yl
- 4-Methoxyphenethyl : The methoxy group enhances solubility via polar interactions, while the phenethyl chain provides steric bulk. In imidazolium derivatives (), 4-methoxyphenethyl improves cytotoxicity by 20% compared to unsubstituted analogs .
- Oxan-4-yl : Introduces conformational rigidity and higher polarity, as seen in the structurally similar compound from .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea, and what key reaction conditions are critical for success?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Coupling of the furan-2-ylmethyl and pyridin-2-ylmethyl groups via nucleophilic substitution or urea-forming reactions.
- Step 2 : Introduction of the 4-methoxyphenethyl moiety using carbodiimide-mediated coupling or isocyanate intermediates.
- Critical Conditions : Solvent choice (e.g., dichloromethane or DMF for polarity control), temperature (0–25°C to avoid side reactions), and catalysts (e.g., palladium for cross-coupling steps). Purification often requires column chromatography or recrystallization .
Q. How is the structural integrity of this compound confirmed, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent connectivity and regiochemistry (e.g., furan ring protons at δ 6.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peaks).
- Infrared (IR) Spectroscopy : Urea carbonyl stretching (~1630–1680 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Initial screening includes:
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines like MCF-7 or HepG2).
- Anti-inflammatory activity : COX-2 inhibition assays.
- Enzyme inhibition studies : Kinase or protease targets common in urea derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what parameters are most sensitive?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity for urea bond formation.
- Catalyst Screening : Pd/C or organocatalysts improve coupling efficiency.
- Temperature Gradients : Stepwise heating (e.g., 40°C for initial coupling, 80°C for cyclization) minimizes decomposition.
- Yield Tracking : HPLC or TLC monitoring ensures intermediate purity .
Q. What structure-activity relationship (SAR) insights can guide the modification of this compound for enhanced bioactivity?
- Methodological Answer : Key SAR considerations:
- Furan Ring : Substitution at the 5-position (e.g., electron-withdrawing groups) may enhance metabolic stability.
- Pyridine Methyl Group : Bulky substituents here could improve target selectivity (e.g., kinase inhibition).
- 4-Methoxyphenethyl Chain : Modifying methoxy to ethoxy or halogens alters lipophilicity and membrane penetration .
Q. How can computational modeling predict its binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina simulates interactions with receptors (e.g., EGFR or VEGFR2).
- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD < 2.0 Å indicates stable binding).
- Pharmacophore Mapping : Identifies critical hydrogen bonds between urea carbonyl and active-site residues .
Q. How should contradictory data from biological assays (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell lines/passage numbers and control compounds (e.g., doxorubicin for cytotoxicity).
- Dose-Response Curves : Triplicate runs with 8–10 concentration points improve reproducibility.
- Mechanistic Follow-Up : Off-target effects (e.g., ROS generation) can be tested via fluorescence probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
